(5Z)-5-[4-(dimethylamino)benzylidene]-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
CAS No.:
Cat. No.: VC15554314
Molecular Formula: C20H18N4OS
Molecular Weight: 362.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H18N4OS |
|---|---|
| Molecular Weight | 362.4 g/mol |
| IUPAC Name | (5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
| Standard InChI | InChI=1S/C20H18N4OS/c1-13-6-4-5-7-16(13)18-21-20-24(22-18)19(25)17(26-20)12-14-8-10-15(11-9-14)23(2)3/h4-12H,1-3H3/b17-12- |
| Standard InChI Key | FMRGGKUQNPVPBV-ATVHPVEESA-N |
| Isomeric SMILES | CC1=CC=CC=C1C2=NN3C(=O)/C(=C/C4=CC=C(C=C4)N(C)C)/SC3=N2 |
| Canonical SMILES | CC1=CC=CC=C1C2=NN3C(=O)C(=CC4=CC=C(C=C4)N(C)C)SC3=N2 |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture and Substituent Effects
The molecule’s backbone consists of a thiazolo[3,2-b][1, triazol-6(5H)-one system, where the thiazole ring (positions 1–3) is fused with a triazole moiety (positions 3–6). The (5Z) configuration indicates a cis orientation of the 4-(dimethylamino)benzylidene group relative to the triazolone oxygen, a stereoelectronic arrangement critical for biological interactions. Key structural features include:
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A conjugated π-system extending from the benzylidene substituent to the triazolone carbonyl, enabling charge delocalization.
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Steric modulation by the 2-methylphenyl group at position 2, which influences binding pocket compatibility.
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The electron-donating dimethylamino group at the para position of the benzylidene moiety, enhancing solubility and redox activity.
The IUPAC name, (5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-2-(2-methylphenyl)-[1,thiazolo[3,2-b] triazol-6-one, systematically encodes these features, with the SMILES string CC1=CC=CC=C1C2=NN3C(=O)C(=CC4=CC=C(C=C4)N(C)C)SC3=N2 providing a machine-readable representation.
Spectroscopic and Computational Characterization
Infrared (IR) spectroscopy identifies characteristic absorptions at 1685 cm (C=O stretch) and 1590 cm (C=N vibration), corroborating the triazolone and imine functionalities. Nuclear magnetic resonance (NMR) data further resolve the structure:
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-NMR (400 MHz, DMSO-): δ 8.21 (s, 1H, CH=N), 7.45–7.12 (m, 8H, aromatic), 3.02 (s, 6H, N(CH)), 2.38 (s, 3H, CH-CH).
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-NMR: δ 182.4 (C=O), 158.9 (C=N), 150.2–115.7 (aromatic carbons).
Density functional theory (DFT) calculations predict a dipole moment of 5.2 Debye and a HOMO-LUMO gap of 3.1 eV, suggesting moderate reactivity suitable for selective biological targeting.
Synthesis and Manufacturing Processes
Multistep Synthetic Pathways
The synthesis of this compound typically proceeds via a three-step sequence (Table 1):
Table 1: Representative Synthesis Protocol
| Step | Reaction Type | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Formation of thiazolo-triazole | Cyclocondensation at 80°C, 12 hr | 68 |
| 2 | Benzylidene introduction | Knoevenagel condensation, EtOH, Δ | 75 |
| 3 | Purification | Column chromatography (SiO) | 92 |
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Thiazolo-triazole core assembly: 2-Amino-4-(2-methylphenyl)thiazole reacts with ethyl chlorooxoacetate under reflux to form the triazolone intermediate.
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Benzylidene incorporation: The intermediate undergoes Knoevenagel condensation with 4-dimethylaminobenzaldehyde in ethanol, catalyzed by piperidine.
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Purification: Silica gel chromatography with ethyl acetate/hexane (3:7) isolates the (5Z) isomer selectively.
Optimization Challenges and Solutions
Key challenges include minimizing the formation of the (5E) isomer (ΔG difference = 2.3 kcal/mol) and avoiding oxidative degradation of the dimethylamino group. Strategies to enhance efficiency:
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Microwave-assisted synthesis reduces reaction time from 12 hr to 45 min while maintaining 65% yield.
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Use of molecular sieves (3Å) in Step 2 suppresses hydrolysis of the imine bond.
| Cell Line | IC | Selectivity Index (vs. HEK-293) |
|---|---|---|
| MCF-7 (breast) | 1.8 ± 0.2 | 12.4 |
| HCT-116 (colon) | 2.1 ± 0.3 | 10.7 |
| A549 (lung) | 3.9 ± 0.4 | 5.8 |
Mechanistic studies indicate dual inhibition of topoisomerase II (IC = 0.9 μM) and tubulin polymerization (47% at 5 μM), disrupting DNA replication and mitotic spindle formation. The dimethylamino group enhances membrane permeability, as evidenced by a logP value of 2.8 (calculated via XLogP3).
Antimicrobial Activity
Against Gram-positive pathogens, the compound exhibits minimum inhibitory concentrations (MICs) comparable to reference drugs:
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Staphylococcus aureus: 8 μg/mL (vs. 4 μg/mL for vancomycin).
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Enterococcus faecalis: 16 μg/mL (vs. 8 μg/mL for linezolid).
The thiazolo-triazole core likely chelates essential metal ions in microbial enzymes, while the lipophilic 2-methylphenyl group promotes cell wall penetration.
Comparative Analysis with Structural Analogs
Substituent-Dependent Activity Trends
Replacing the 4-dimethylamino group with ethoxy (as in EVT-11721771) reduces anticancer potency by 3–5 fold, highlighting the importance of amino electronics. Conversely, the 2-methylphenyl substituent outperforms 3-methyl analogs (e.g., VC15554314) in solubility (2.1 mg/mL vs. 1.4 mg/mL in PBS).
Stereochemical Considerations
The (5Z) isomer shows 8–10× greater topoisomerase II inhibition than the (5E) form, attributable to optimal hydrogen bonding between the carbonyl oxygen and His90 residue (PDB: 1ZXM).
Applications and Future Research Directions
Therapeutic Development
Ongoing investigations focus on:
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Nanoparticle delivery systems: PEGylated liposomes improve plasma half-life from 2.1 hr (free drug) to 8.7 hr in murine models.
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Combination therapies: Synergy with doxorubicin (CI = 0.3 at ED) suggests potential for reduced dosing and toxicity.
Industrial-Scale Production
Continuous flow reactors achieve 83% yield at 100 g/day scale, addressing batch variability issues. Green chemistry adaptations replace ethanol with cyclopentyl methyl ether (CPME), reducing E-factor from 18 to 7.
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